

Application Note: Detailed Solvothermal Synthesis Protocol for UiO-66(Zr)

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Compound of Interest

Compound Name: UiO-66(Zr)

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Introduction

UiO-66(Zr) is a prominent member of the Metal-Organic Framework (MOF) family, developed at the University of Oslo. It is constructed from zirconium-based inorganic nodes ($\text{Zr}_6\text{O}_4(\text{OH})_4$ clusters) linked by 1,4-benzenedicarboxylate (BDC) organic linkers.[1] This structure results in exceptional thermal and chemical stability, making **UiO-66(Zr)** highly resistant to solvents like water, DMF, benzene, and acetone.[2] Its high porosity and tunable structure make it a promising candidate for various applications, including gas storage, catalysis, water purification, and as a carrier for drug delivery systems. The solvothermal method is the most common and reliable approach for synthesizing high-quality **UiO-66(Zr)**.[1]

This document provides a detailed, step-by-step protocol for the solvothermal synthesis of **UiO-66(Zr)**, a summary of various reported reaction conditions, and a workflow diagram for visualization.

Experimental Protocols

This section outlines a standard laboratory procedure for the solvothermal synthesis of **UiO-66(Zr)**. The protocol is based on commonly cited methods, with specific quantities and conditions that can be adapted based on desired yield and crystallinity.[1][3]

Materials and Equipment:

- Zirconium Precursor: Zirconium(IV) chloride (ZrCl_4) or Zirconium(IV) oxichloride octahydrate ($\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$)
- Organic Linker: 1,4-Benzenedicarboxylic acid (H_2BDC , also known as terephthalic acid)
- Solvent: N,N-Dimethylformamide (DMF)
- Modulator (Optional): Acetic acid (CH_3COOH), Hydrochloric acid (HCl), or Benzoic acid
- Washing Solvents: Methanol (MeOH) or Chloroform (CHCl_3)
- Equipment:
 - Teflon-lined stainless-steel autoclave or heavy-walled glass vial
 - Laboratory oven
 - Magnetic stirrer and stir bars
 - Centrifuge or filtration setup (e.g., Büchner funnel)
 - Beakers and graduated cylinders
 - Ultrasonic bath (optional)

Step-by-Step Synthesis Procedure:

- Precursor Solution Preparation:
 - In a beaker, dissolve the zirconium precursor (e.g., 0.52 g ZrCl_4) in the primary solvent (e.g., 150 mL DMF).[\[4\]](#)
 - In a separate beaker, dissolve the organic linker (e.g., 0.38 g H_2BDC) in DMF.[\[4\]](#)
 - Using an ultrasonic bath or magnetic stirrer can aid in complete dissolution.[\[2\]](#)[\[4\]](#)
- Mixing and Modulation:
 - Slowly add the metal salt solution to the organic linker solution while stirring.

- If using a modulator to control crystal size and defects, add it at this stage (e.g., 7.5 mL of acetic acid).[4]
- Continue stirring the combined solution for approximately 15-30 minutes to ensure homogeneity.[4]
- Solvothermal Reaction:
 - Transfer the final mixture into a Teflon-lined autoclave.
 - Seal the autoclave and place it in a preheated laboratory oven.
 - Heat the mixture at a specified temperature, typically between 120°C and 140°C, for a duration of 6 to 24 hours.[1][5][6] A common condition is 120°C for 24 hours.[1]
- Product Collection and Washing:
 - After the reaction is complete, remove the autoclave from the oven and allow it to cool down to room temperature naturally.
 - A white precipitate of **UiO-66(Zr)** should be visible at the bottom of the vessel.
 - Separate the solid product from the solvent via centrifugation or filtration.
 - Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials trapped within the pores.[1][6]
- Solvent Exchange and Activation:
 - To remove the high-boiling point DMF, wash the product with a lower-boiling point solvent such as methanol or chloroform.[6] This "solvent exchange" is crucial for activating the MOF.
 - Immerse the solid in the new solvent, agitate, and then separate by centrifugation or filtration. Repeat this step at least twice.
- Drying:

- Dry the final activated product. A common method is to place it in an oven overnight at a moderate temperature (e.g., 60°C - 90°C) to remove the residual washing solvent.[\[4\]](#)[\[7\]](#)

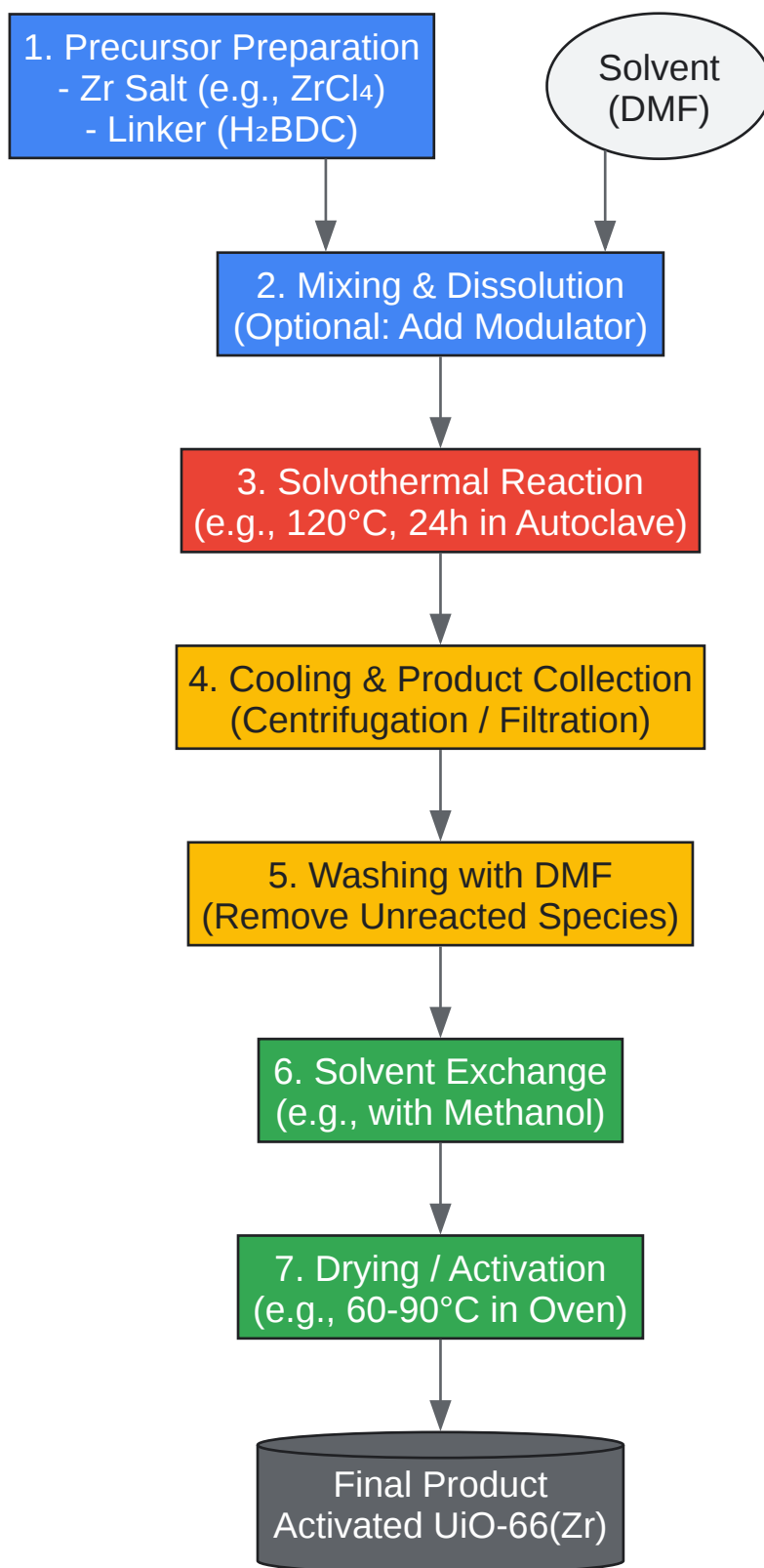
Data Presentation: Synthesis Parameter Comparison

The properties of the resulting **UiO-66(Zr)**, such as crystal size, surface area, and defect density, are highly dependent on the synthesis conditions. The following table summarizes various parameters reported in the literature.

Protocol / Reference	Zirconium Precursor	Organic Linker	Solvent	Modulator	Temp. (°C)	Time (h)	Key Outcome / Note
Gomes Silva et al.[3]	3.90 g ZrOCl ₂ ·8 H ₂ O	2.00 g H ₂ BDC	50 mL DMF	None	120	24	Standard solvothermal synthesis yielding a white precipitate.
Modulated Synthesis[2]	0.93 g ZrCl ₄ (4 mmol)	0.66 g H ₂ BDC (4 mmol)	20 mL DMF	HBr, HCl, or HF	Not specified	Not specified	Modulators control nucleation and crystal growth, affecting porosity.
Acetic Acid Modulation[4]	0.52 g ZrCl ₄	0.38 g BDC	150 mL DMF	7.5 mL CH ₃ COOH	120	12	Use of acetic acid as a modulator.
High-Temp Synthesis[5][6]	0.53 g ZrCl ₄	0.34 g H ₂ BDC	30 mL DMF	None	140	6	Higher temperature can significantly reduce the required synthesis time.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the solvothermal synthesis of **UiO-66(Zr)**.



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Caption: Experimental workflow for the solvothermal synthesis of **UiO-66(Zr)**.

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